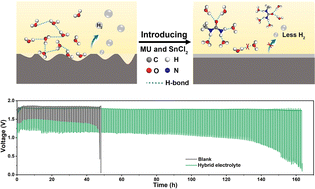Regulating solvation and interface chemistry enables advanced aluminum-air batteries†
Chemical Communications Pub Date: 2023-02-07 DOI: 10.1039/D2CC06674B
Abstract
The main challenge for developing aqueous aluminum-air batteries with high mass-specific capacity depends on the inhibition of the parasitic hydrogen evolution reaction. Herein, a regulation strategy of solvation and interface chemistry has been proposed by introducing organic methylurea (MU) and inorganic stannous chloride (SnCl2) to the alkaline electrolyte, which can modulate the solvent structure and electrode/electrolyte interface and endow the aqueous aluminum-air battery with an outstanding mass-specific capacity of 2625 mA h g−1 at 50 mA cm−2.

Recommended Literature
- [1] Boosted photovoltaic performance of indenothiophene-based molecular acceptor via fusing a thiophene†
- [2] Highly electrophilic silver carbenes
- [3] 90. The influence of pressure on a number of organic reactions in the liquid phase
- [4] Happy New Year from Energy & Environmental Science!
- [5] A Cd(ii) and Zn(ii) selective naphthyl based [2]rotaxane acts as an exclusive Zn(ii) sensor upon further functionalization with pyrene†
- [6] Exploration of metal sulfide syntheses and the dissolution process of antimony sulfide in phosphonium-based ionic liquids†
- [7] Carbon fiber-assisted iron carbide nanoparticles as an efficient catalyst via peroxymonosulfate activation for organic contaminant removal†
- [8] Open-ended response theory with polarizable embedding: multiphoton absorption in biomolecular systems†
- [9] The biofunctionalization of titanium nanotube with chitosan/genipin heparin hydrogel and the controlled release of IL-4 for anti-coagulation and anti-thrombus through accelerating endothelialization
- [10] Inside front cover










